6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a dimethylphenyl group, and a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as hydrazine and formamide.
Introduction of Benzylpiperidine Group: The benzylpiperidine moiety is introduced through nucleophilic substitution reactions, typically using benzyl chloride and piperidine.
Attachment of Dimethylphenyl Group: The dimethylphenyl group is attached via electrophilic aromatic substitution reactions, using reagents like dimethylbenzene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl chloride, piperidine, dimethylbenzene, appropriate catalysts.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzylpiperidin-4-yl)benzimidazole-5-carboxylic acid derivatives: These compounds share the benzylpiperidine moiety and have been studied for their potential therapeutic applications.
3,5-bis(1-imidazoly)pyridine derivatives: These compounds have similar structural features and are used in coordination chemistry and materials science.
6-(1-benzylpiperidin-4-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one: This compound shares the benzylpiperidine and pyrimidine core, with applications in medicinal chemistry.
Uniqueness
6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H32N6 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C31H32N6/c1-22-17-23(2)19-26(18-22)33-29-28-21-32-37(27-11-7-4-8-12-27)30(28)35-31(34-29)36-15-13-25(14-16-36)20-24-9-5-3-6-10-24/h3-12,17-19,21,25H,13-16,20H2,1-2H3,(H,33,34,35) |
InChI Key |
BVXBPDFKRBHAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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